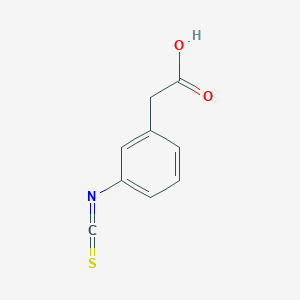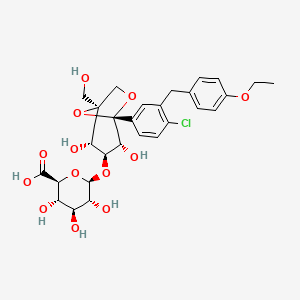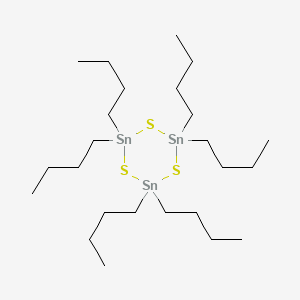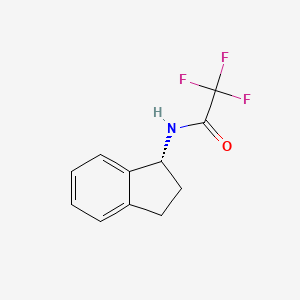
2-(3-Isothiocyanatophenyl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Isothiocyanatophenyl)acetic acid is an organic compound with the molecular formula C9H7NO2S. It is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to an acetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isothiocyanatophenyl)acetic acid typically involves the reaction of phenyl isothiocyanate with appropriate amines. One efficient method is the replacement reaction of phenyl isothiocyanate with the corresponding amines in the presence of dimethylbenzene as a solvent under nitrogen protection. This reaction is carried out under mild conditions and can yield products with over 90% efficiency .
Industrial Production Methods
Industrial production methods for isothiocyanates, including 2-(3-Isothiocyanatophenyl)acetic acid, often involve the use of amines and thiophosgene or its derivatives. due to the toxicity and volatility of thiophosgene, alternative methods using carbon disulfide and catalysts like di-tert-butyl dicarbonate and DMAP or DABCO have been developed .
化学反応の分析
Types of Reactions
2-(3-Isothiocyanatophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thioureas or thiocarbamates.
科学的研究の応用
2-(3-Isothiocyanatophenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(3-Isothiocyanatophenyl)acetic acid involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This can result in the inhibition of key pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
- Phenyl isothiocyanate
- 4-Isothiocyanatophenylacetic acid
- Benzyl isothiocyanate
Comparison
2-(3-Isothiocyanatophenyl)acetic acid is unique due to the presence of both an isothiocyanate group and an acetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its specific structure may confer distinct biological activities, making it a valuable compound for research and industrial applications .
特性
分子式 |
C9H7NO2S |
|---|---|
分子量 |
193.22 g/mol |
IUPAC名 |
2-(3-isothiocyanatophenyl)acetic acid |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)5-7-2-1-3-8(4-7)10-6-13/h1-4H,5H2,(H,11,12) |
InChIキー |
ALAOECCPZJFAJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N=C=S)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)
![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)


![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)
![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)





![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
